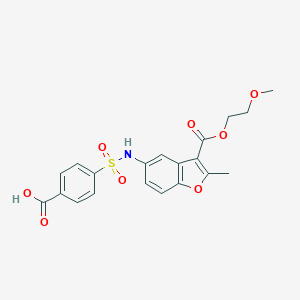![molecular formula C22H17NO3S2 B280773 N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide](/img/structure/B280773.png)
N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide, also known as HONH-PhS-Nap-Os, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfonamide derivative of 1-naphthol and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In
科学的研究の応用
N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide-Os has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and cancer development. This compound-Os has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In biochemistry, this compound-Os has been studied for its ability to interact with proteins. It has been found to bind to the SH2 domain of the protein tyrosine phosphatase SHP-2, which is involved in cell signaling pathways. This interaction could potentially be used to develop drugs that target SHP-2 and other proteins involved in cell signaling.
In materials science, this compound-Os has been studied for its potential use in organic electronics. It has been found to have good solubility in organic solvents and can be used as a hole-transporting material in organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide-Os is not fully understood, but it is thought to involve the inhibition of enzymes and the modulation of protein-protein interactions. As mentioned earlier, this compound-Os has been found to inhibit the activity of COX-2 and to bind to the SH2 domain of SHP-2. These interactions could potentially lead to the development of drugs that target these enzymes and proteins.
Biochemical and Physiological Effects:
This compound-Os has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2 and induce apoptosis in cancer cells. It has also been found to bind to the SH2 domain of SHP-2 and to inhibit its activity. In vivo studies have not been conducted yet, so the physiological effects of this compound-Os are not fully understood.
実験室実験の利点と制限
One advantage of using N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide-Os in lab experiments is its potential to inhibit the activity of COX-2 and induce apoptosis in cancer cells. This makes it a potential candidate for cancer therapy. Another advantage is its ability to bind to the SH2 domain of SHP-2, which could potentially be used to develop drugs that target this protein.
One limitation of using this compound-Os in lab experiments is its low yield and purity. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization. Another limitation is the lack of in vivo studies, which makes it difficult to fully understand the physiological effects of this compound.
将来の方向性
There are several future directions for the study of N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide-Os. One direction is to conduct in vivo studies to better understand the physiological effects of this compound. Another direction is to further explore its potential as a cancer therapy and to develop drugs that target COX-2 and SHP-2. Additionally, the use of this compound-Os in organic electronics could be further explored, with the aim of improving the efficiency and stability of OLEDs. Finally, the synthesis method of this compound-Os could be optimized to improve the yield and purity of the product.
合成法
The synthesis of N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide-Os involves the reaction of 1-naphthol with p-phenylsulfenyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the final product. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
特性
分子式 |
C22H17NO3S2 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H17NO3S2/c24-22-19-14-8-7-13-18(19)20(15-21(22)27-16-9-3-1-4-10-16)23-28(25,26)17-11-5-2-6-12-17/h1-15,23-24H |
InChIキー |
SFAOCAPMYVDLBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)O |
正規SMILES |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B280690.png)
![4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B280693.png)

![4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280696.png)
![4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280697.png)

![4-[[8-(2-Methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]sulfamoyl]benzoic acid](/img/structure/B280700.png)
![4-[({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280702.png)
![1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280705.png)
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one](/img/structure/B280706.png)
![1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280707.png)
![1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280708.png)
![N-(2-methoxyethyl)-1-methyl-2-oxo-6-benzo[cd]indolesulfonamide](/img/structure/B280711.png)
![N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280712.png)
